molecular formula C18H14N2O2S2 B2467765 (E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide CAS No. 383380-12-9

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

Cat. No.: B2467765
CAS No.: 383380-12-9
M. Wt: 354.44
InChI Key: UUYWKWROLFLHFJ-CMDGGOBGSA-N
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Description

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S2 and its molecular weight is 354.44. The purity is usually 95%.
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Biological Activity

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving the preparation of the thiophene ring and the introduction of phenyl and acrylamido groups. The synthesis typically requires specific catalysts and controlled conditions to achieve high yields and purity.

Anticancer Activity

Recent studies indicate that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. Research has demonstrated that these derivatives can inhibit the proliferation of cancer cell lines such as Hep3B with IC50 values ranging from 5.46 µM to 12.58 µM .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

CompoundCell LineIC50 (µM)
2bHep3B5.46
2eHep3B12.58

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule formation, which is crucial for cancer cell division . Molecular docking studies further support these findings by illustrating favorable interactions between these compounds and tubulin.

Antibacterial Activity

The antibacterial potential of thiophene derivatives has also been investigated. Some synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition rates ranging from 40% to 86% against Staphylococcus aureus and Bacillus subtilis, indicating their effectiveness as antibacterial agents .

Table 2: Antibacterial Activity of Thiophene Derivatives

CompoundBacteriaInhibition (%)
7aStaphylococcus aureus86
7bBacillus subtilis78

The presence of specific functional groups in these compounds enhances their hydrophilicity and antibacterial efficacy.

Anti-inflammatory Activity

Thiophene-based compounds have also been reported to exhibit anti-inflammatory properties by inhibiting enzymes such as COX and LOX. For instance, one derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, which is involved in inflammatory processes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar compounds disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
  • Antibacterial Mechanism : The structural characteristics allow for disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

  • Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells, revealing promising anticancer activity comparable to CA-4 .
  • Antibacterial Evaluation : A set of thiophene derivatives was assessed for antibacterial activity against multiple bacterial strains, showing significant inhibition rates that suggest their potential use as antibiotics .

Properties

IUPAC Name

5-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-17(22)14-11-15(12-5-2-1-3-6-12)24-18(14)20-16(21)9-8-13-7-4-10-23-13/h1-11H,(H2,19,22)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYWKWROLFLHFJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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